molecular formula C13H34NO6PSi3 B14638137 Agn-PC-0jssjq CAS No. 55319-85-2

Agn-PC-0jssjq

Katalognummer: B14638137
CAS-Nummer: 55319-85-2
Molekulargewicht: 415.64 g/mol
InChI-Schlüssel: VTFDBWYIMCQFRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Agn-PC-0jssjq involves several steps, typically starting with the reaction of silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the temperature is maintained at around 25°C. The product is then purified through recrystallization . Industrial production methods often involve scaling up this process, ensuring that the reaction conditions are meticulously controlled to maintain the purity and yield of the compound .

Analyse Chemischer Reaktionen

Agn-PC-0jssjq undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide typically yields silver oxide, while reduction with sodium borohydride produces silver nanoparticles .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0jssjq has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical devices and coatings. In medicine, its high energy density makes it a promising material for use in energy storage devices. Additionally, in the industry, it is used in the production of high-performance materials and coatings .

Wirkmechanismus

The mechanism of action of Agn-PC-0jssjq involves its interaction with molecular targets through electron transfer processes. The compound’s silver atoms can donate electrons to various substrates, facilitating redox reactions. This electron transfer capability is crucial for its catalytic activity in organic reactions. Additionally, its antimicrobial properties are attributed to the release of silver ions, which can disrupt microbial cell membranes and interfere with their metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0jssjq can be compared with other silver-nitrogen compounds such as AgN5 and AgN6. While all these compounds share similar high energy density and stability, this compound is unique due to its specific molecular structure and electron transfer capabilities. AgN5 and AgN6, for instance, are known for their high-pressure stability and potential use in explosive materials, whereas this compound is more versatile in its applications, ranging from catalysis to antimicrobial uses .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, including high energy density and electron transfer capabilities, make it a valuable material for research and industrial applications. Continued studies on this compound will likely uncover even more uses and enhance our understanding of its mechanisms and potential.

Eigenschaften

CAS-Nummer

55319-85-2

Molekularformel

C13H34NO6PSi3

Molekulargewicht

415.64 g/mol

IUPAC-Name

(2-methoxyimino-3-trimethylsilyloxypropyl) bis(trimethylsilyl) phosphate

InChI

InChI=1S/C13H34NO6PSi3/c1-16-14-13(12-18-22(2,3)4)11-17-21(15,19-23(5,6)7)20-24(8,9)10/h11-12H2,1-10H3

InChI-Schlüssel

VTFDBWYIMCQFRV-UHFFFAOYSA-N

Kanonische SMILES

CON=C(CO[Si](C)(C)C)COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.